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Compound Name: N-cyclopropyl-2-nitrobenzamide

CAS No.: 88229-20-3

Cat. No.: B1298230

Get Quote

This technical guide provides a comprehensive overview of the spectroscopic data for N-
cyclopropyl-2-nitrobenzamide, a molecule of interest in medicinal chemistry and drug

development. Given the absence of publicly available experimental spectra, this guide presents

a detailed analysis based on predicted spectroscopic data, interpreted through established

principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and

mass spectrometry (MS). This document is intended for researchers, scientists, and

professionals in the field of drug development to aid in the identification, characterization, and

quality control of this compound.

Introduction to N-cyclopropyl-2-nitrobenzamide
N-cyclopropyl-2-nitrobenzamide (Molecular Formula: C₁₀H₁₀N₂O₃, Molecular Weight: 206.20

g/mol ) is a synthetic organic compound featuring a cyclopropyl moiety attached to an amide

linkage, which is in turn connected to a 2-nitrophenyl group.[1] The unique combination of a

strained cyclopropyl ring, a rigid amide bond, and an electron-withdrawing nitroaromatic system

imparts distinct chemical and physical properties to the molecule, making its unambiguous
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structural elucidation crucial for any research and development endeavor. Spectroscopic

analysis is the cornerstone of this characterization, providing a molecular fingerprint that

confirms identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic

molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of N-
cyclopropyl-2-nitrobenzamide, providing insights into its electronic and steric environment.

Proton (¹H) NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their

electronic environment, and their connectivity.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~8.2 - 8.0 d 1H Ar-H

~7.8 - 7.6 m 2H Ar-H

~7.5 - 7.3 t 1H Ar-H

~6.5 br s 1H N-H

~2.9 - 2.8 m 1H Cyclopropyl-CH

~0.9 - 0.8 m 2H Cyclopropyl-CH₂

~0.7 - 0.6 m 2H Cyclopropyl-CH₂

Interpretation:

The aromatic region is expected to show a complex pattern due to the ortho-substitution of the

benzene ring. The proton ortho to the nitro group is anticipated to be the most deshielded,

appearing at the lowest field (~8.2-8.0 ppm). The remaining aromatic protons will likely appear

as a multiplet between 7.8 and 7.3 ppm.
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A broad singlet around 6.5 ppm is characteristic of the amide proton (N-H).[2] Its broadness is a

result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen

bonding.

The cyclopropyl protons exhibit a characteristic upfield chemical shift due to the diamagnetic

anisotropy of the three-membered ring.[3][4] The methine proton (-CH) directly attached to the

nitrogen will be the most downfield of the cyclopropyl signals (~2.9-2.8 ppm). The four

methylene protons (-CH₂) of the cyclopropyl ring are diastereotopic and are expected to appear

as two separate multiplets in the high-field region of the spectrum (~0.9-0.6 ppm).[5]

Carbon (¹³C) NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppm Assignment

~164 C=O (Amide)

~147 Ar-C (C-NO₂)

~134 Ar-C

~132 Ar-C

~130 Ar-C

~124 Ar-C

~122 Ar-C

~23 Cyclopropyl-CH

~7 Cyclopropyl-CH₂

Interpretation:

The carbonyl carbon of the amide group is expected to resonate at a downfield chemical shift

of around 164 ppm.[6] The aromatic carbon attached to the electron-withdrawing nitro group
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(C-NO₂) will be significantly deshielded, appearing at approximately 147 ppm. The remaining

aromatic carbons will appear in the typical range of 134-122 ppm.

The cyclopropyl carbons are characterized by their upfield chemical shifts. The methine carbon

is predicted to be around 23 ppm, while the methylene carbons are expected at a significantly

shielded value of approximately 7 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a

molecule.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

~3300 Medium N-H Stretch (Amide)

~1650 Strong C=O Stretch (Amide I)

~1550 Strong N-H Bend (Amide II)

~1530 Strong Asymmetric NO₂ Stretch

~1350 Strong Symmetric NO₂ Stretch

Interpretation:

The IR spectrum of N-cyclopropyl-2-nitrobenzamide is expected to be dominated by the

characteristic absorptions of the secondary amide and the nitro group. A medium intensity band

around 3300 cm⁻¹ is indicative of the N-H stretching vibration of the secondary amide.[7][8]

The strong absorption at approximately 1650 cm⁻¹ corresponds to the carbonyl (C=O)

stretching vibration, also known as the Amide I band.[9][10] The N-H bending vibration, or

Amide II band, is expected to appear as a strong peak around 1550 cm⁻¹.[7]

The presence of the nitro group will be confirmed by two strong absorption bands: the

asymmetric stretch typically appearing around 1530 cm⁻¹ and the symmetric stretch around

1350 cm⁻¹.[11]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization)

m/z Relative Intensity Possible Fragment

206 High [M]⁺ (Molecular Ion)

160 Moderate [M - NO₂]⁺

150 High
[C₇H₄NO₂]⁺ (2-nitrobenzoyl

cation)

134 Moderate [M - NO₂ - C₂H₂]⁺

120 Moderate [C₇H₆NO]⁺

104 High [C₇H₄O]⁺

76 Moderate [C₆H₄]⁺

56 High [C₄H₈]⁺ or [C₃H₄N]⁺

Interpretation:

The molecular ion peak ([M]⁺) is expected at an m/z of 206, corresponding to the molecular

weight of N-cyclopropyl-2-nitrobenzamide. A common fragmentation pathway for

nitroaromatic compounds is the loss of the nitro group (NO₂), leading to a fragment at m/z 160.

[12][13][14] Cleavage of the amide C-N bond is also a highly probable fragmentation, which

would generate the stable 2-nitrobenzoyl cation at m/z 150. Further fragmentation of this ion by

loss of NO₂ would lead to a peak at m/z 104. The cyclopropylamine fragment cation would

appear at m/z 57, and its fragmentation could lead to the peak at m/z 56.

Experimental Protocols
The following are generalized protocols for the acquisition of the spectroscopic data discussed.
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of N-cyclopropyl-2-nitrobenzamide
in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz (or higher) NMR

spectrometer.

Data Processing: Process the raw data using appropriate software by applying Fourier

transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy
Sample Preparation: For Attenuated Total Reflectance (ATR)-IR, place a small amount of the

solid sample directly onto the ATR crystal. For KBr pellet method, mix a small amount of the

sample with dry KBr powder and press into a thin pellet.

Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

Data Processing: The spectrum is typically presented as percent transmittance versus

wavenumber.

Mass Spectrometry
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via

a suitable ionization source (e.g., Electron Ionization - EI).

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300).

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure.

Visualizations
Molecular Structure of N-cyclopropyl-2-nitrobenzamide

Caption: 2D structure of N-cyclopropyl-2-nitrobenzamide.
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Spectroscopic Analysis Workflow

Synthesis & Purification

Spectroscopic Analysis

Synthesis PurificationCrude Product Purified Compound

NMR (1H, 13C)

Structural Elucidation

IRFunctional Group ID

MS

Molecular Weight

Data Interpretation Structural Confirmation

Click to download full resolution via product page

Caption: General workflow for spectroscopic characterization.

Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic profile of N-
cyclopropyl-2-nitrobenzamide. The presented data and interpretations for ¹H NMR, ¹³C NMR,

IR, and MS offer a robust framework for the identification and characterization of this

compound. It is imperative for researchers to acquire experimental data and use this guide as a

reference for comparison and validation. The methodologies and predicted spectral features

outlined herein should facilitate the unambiguous structural confirmation of N-cyclopropyl-2-
nitrobenzamide in a research and development setting.

References
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from

[Link]

Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b1298230/docs?utm_src=pdf-body-img#spectroscopic-characterization-of-n-cyclopropyl-2-nitrobenzamide-a-technical-guide
https://www.benchchem.com/product/b1298230/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-cyclopropyl-2-nitrobenzamide-a-technical-guide
https://www.benchchem.com/product/b1298230/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-cyclopropyl-2-nitrobenzamide-a-technical-guide
https://www.benchchem.com/product/b1298230/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-cyclopropyl-2-nitrobenzamide-a-technical-guide
https://www.benchchem.com/product/b1298230/docs?utm_src=pdf-body#spectroscopic-characterization-of-n-cyclopropyl-2-nitrobenzamide-a-technical-guide
https://www.stpaulscollege.ac.in/uploads/E-Content/CHEMISTRY/4th%20Sem/Infrared%20Spectroscopy.pdf
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Spectroscopy/Infrared_Spectroscopy/Infrared_Spectroscopy_Absorption_Table
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298230?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

PubMed. (2005). Investigation of the ionisation and fragmentation behaviour of different

nitroaromatic compounds occurring as polar metabolites of explosives using electrospray

ionisation tandem mass spectrometry. Retrieved from [Link]

Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the

Story. Retrieved from [Link]

Química Organica.org. (n.d.). IR Spectrum: Amides. Retrieved from [Link]

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

DTIC. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE

DERIVATES. Retrieved from [Link]

ResearchGate. (n.d.). 'H chemical shifts for cyclopropyl protons (in | Download Table.

Retrieved from [Link]

ACS Publications. (1971). Organic Ions in the Gas Phase. XVIII. Mass Spectra of

Nitroarenes. Retrieved from [Link]

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

PubChem. (n.d.). 2-Nitrobenzamide. Retrieved from [Link]

MDPI. (2019). Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted

Formamides over Co/Al Hydrotalcite. Retrieved from [Link]

ResearchGate. (2025). (PDF) Studies on Nitroaromatic Compound Degradation in Modified

Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).

Retrieved from [Link]

PubChem. (n.d.). N-(2-cyclopropylpropyl)-2-fluoro-5-nitrobenzamide. Retrieved from [Link]

ACS Publications. (1965). Nuclear magnetic resonance spectra of cyclopropyl derivatives.

Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.colorado.edu/lab/odas/ir-chart
https://pubmed.ncbi.nlm.nih.gov/16149591/
https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-vii-amides-rest-story
https://www.quimicaorganica.org/en/infrared-spectroscopy/ir-spectrum-amides.html
https://www.rsc.org/suppdata/c4/ra/c4ra02021a/c4ra02021a.pdf
https://apps.dtic.mil/sti/pdfs/AD0425717.pdf
https://www.researchgate.net/figure/H-chemical-shifts-for-cyclopropyl-protons-in_tbl1_258227655
https://pubs.acs.org/doi/10.1021/jo00800a036
https://slideplayer.com/slide/5837648/
https://pubchem.ncbi.nlm.nih.gov/compound/11876
https://www.mdpi.com/2073-4344/9/11/920
https://www.researchgate.net/publication/228637770_Studies_on_Nitroaromatic_Compound_Degradation_in_Modified_Fenton_Reactions_by_Electrospray_Ionization_Tandem_Mass_Spectrometry_ESI-MS-MS
https://pubchem.ncbi.nlm.nih.gov/compound/115591249
https://pubs.acs.org/doi/abs/10.1021/jo01019a057
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298230?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure

Dereplication. Retrieved from [Link]

NIH. (2020). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-

Alkyl Nitrobenzamides. Retrieved from [Link]

NIH. (n.d.). 2-Nitro-N-Phenylbenzamide. Retrieved from [Link]

Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

Retrieved from [Link]

University of Cambridge. (n.d.). Chemical shifts. Retrieved from [Link]

PubChem. (n.d.). N-cyclopropylmethyl-2-methoxy-5-nitrobenzamide. Retrieved from [Link]

PubChem. (n.d.). N-cyclopropyl-N-prop-2-ynylbenzamide. Retrieved from [Link]

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and

their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved from [Link]

PubChem. (n.d.). Benzamide, N,N-dipropyl-. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 88229-20-3 Cas No. | N-Cyclopropyl-2-nitrobenzamide | Matrix Scientific
[matrixscientific.com]

2. ucl.ac.uk [ucl.ac.uk]

3. apps.dtic.mil [apps.dtic.mil]

4. pubs.acs.org [pubs.acs.org]

5. researchgate.net [researchgate.net]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.acdlabs.com/download/app_note/nmr/using_predicted_13c_nmr_spectra_with_open_resources_for_structure_dereplication.pdf
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7408381/
https://pubchem.ncbi.nlm.nih.gov/compound/720051
https://www.chem.wisc.edu/areas/reich/handouts/nmr-h/hdata.htm
https://www.ch.cam.ac.uk/files/teaching/files/nmr_lecture_notes_2010-11.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/22745177
https://pubchem.ncbi.nlm.nih.gov/compound/138457240
https://core.ac.uk/download/pdf/234140084.pdf
https://pubchem.ncbi.nlm.nih.gov/compound/139800
https://www.benchchem.com/product/b1298230?utm_src=pdf-custom-synthesis#bc-rfq
https://www.matrixscientific.com/product/buy-n-cyclopropyl-2-nitrobenzamide-155991
https://www.matrixscientific.com/product/buy-n-cyclopropyl-2-nitrobenzamide-155991
https://www.ucl.ac.uk/mathematical-physical-sciences/sites/mathematical_physical_sciences/files/L2_3_web.pdf
https://apps.dtic.mil/sti/tr/pdf/AD0402674.pdf
https://pubs.acs.org/doi/10.1021/jo00942a036
https://www.researchgate.net/figure/H-chemical-shifts-for-cyclopropyl-protons-in_tbl1_237856884
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1298230?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


6. rsc.org [rsc.org]

7. spectroscopyonline.com [spectroscopyonline.com]

8. IR Spectrum: Amides [quimicaorganica.org]

9. spcmc.ac.in [spcmc.ac.in]

10. chem.libretexts.org [chem.libretexts.org]

11. pdf.benchchem.com [pdf.benchchem.com]

12. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic
compounds occurring as polar metabolites of explosives using electrospray ionisation
tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

13. pubs.acs.org [pubs.acs.org]

14. chemistry.miamioh.edu [chemistry.miamioh.edu]

To cite this document: BenchChem. [Spectroscopic Characterization of N-cyclopropyl-2-
nitrobenzamide: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1298230/docs#spectroscopic-characterization-of-n-
cyclopropyl-2-nitrobenzamide-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
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scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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